molecular formula C8H10ClFN2 B13608409 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine

Cat. No.: B13608409
M. Wt: 188.63 g/mol
InChI Key: MZKCBAYNXZVRQX-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-amine is a pyridine derivative with a propan-1-amine side chain. Its molecular formula is C₈H₁₀ClFN₂, and it features a chloro-fluoro substitution pattern on the pyridine ring, which influences its electronic properties and reactivity.

Key physicochemical properties (based on analogs):

  • Molecular weight: ~188.63 g/mol (calculated).
  • Purity: Commercial analogs like 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol (CAS 1228666-38-3) are available at >95% purity, suggesting similar synthetic accessibility for the amine derivative .

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(2-chloro-5-fluoropyridin-3-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-8-6(2-1-3-11)4-7(10)5-12-8/h4-5H,1-3,11H2

InChI Key

MZKCBAYNXZVRQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCCN)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-chloro-5-fluoropyridine is reacted with propan-1-amine in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine Derivatives with Halogen Substituents

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
  • Structure : Differs by replacing the terminal amine with a hydroxyl group.
  • Properties : Higher polarity due to -OH, reducing lipophilicity (logP ~1.2 vs. ~1.8 for the amine). Used as a precursor in synthetic routes .
  • Applications : Intermediate in drug discovery for further functionalization.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Structure : Contains an ester group instead of an amine.
  • Properties : Enhanced hydrolytic instability compared to the amine, limiting in vivo utility. Used in early-stage medicinal chemistry for rapid derivatization .

Propan-1-amine Derivatives with Heterocyclic Attachments

N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine
  • Structure : Tetrazine-functionalized benzyl group with fluorine-18 labeling.
  • Properties : Superior brain clearance and imaging contrast in Aβ plaque studies compared to [18F]F-537-Tz, attributed to the propan-1-amine backbone enhancing pharmacokinetics .
  • Applications : Radiotracer for positron emission tomography (PET).
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
  • Structure : Pyrazole ring with trifluoromethyl and chloro substituents.
  • Properties : Increased steric bulk and lipophilicity (logP ~2.5) due to CF₃. Shows higher thermal stability (95% purity) compared to simpler pyridine derivatives .

Substituted Pyridinyl-Pyrazol-amines

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine
  • Structure : Combines pyridine and pyrazole rings with CF₃ and methyl groups.
  • Properties: Molecular weight 276.64 g/mol; H-bond acceptors = 6, donors = 1. The CF₃ group enhances membrane permeability but may reduce solubility .
  • Applications : Investigated in agrochemical research for insecticidal activity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Applications
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-amine C₈H₁₀ClFN₂ 188.63 Cl, F, -NH₂ ~1.8 Pharmaceutical intermediates
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol C₈H₉ClFNO 189.62 Cl, F, -OH ~1.2 Synthetic precursor
N-(3-[18F]fluoro-5-tetrazinyl-benzyl)propan-1-amine C₁₁H₁₃F₃N₆ 298.26 ¹⁸F, tetrazine ~2.0 PET imaging
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₇H₉ClF₃N₃ 227.61 Cl, CF₃, -NH₂ ~2.5 Agrochemical research

Research Findings and Implications

  • Synthetic Accessibility : The chloro-fluoro-pyridine scaffold is synthetically tractable via nucleophilic aromatic substitution or cross-coupling, as seen in patents for related amines .
  • Biological Activity : Propan-1-amine derivatives exhibit varied pharmacokinetics; fluorine substitution enhances blood-brain barrier penetration, while trifluoromethyl groups improve metabolic resistance .
  • Limitations : Amine derivatives with high lipophilicity (e.g., logP >2.5) may face solubility challenges, necessitating formulation optimization .

Biological Activity

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine is an organic compound belonging to the class of fluorinated pyridines. Its unique structural features, including a pyridine ring with chlorine and fluorine substituents, contribute significantly to its biological activity and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism of action typically includes:

  • Binding Affinity : The chloro and fluoro substituents improve the compound's ability to bind to molecular targets, influencing its pharmacological effects.
  • Target Interaction : It has been shown to interact with various biomolecules, leading to different biological outcomes that are crucial for therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits notable biological activity, which can be categorized as follows:

1. Antitumor Activity

  • Studies have suggested that compounds similar to this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival.

2. Neuropharmacological Effects

  • The compound has been investigated for its potential effects on neurodegenerative diseases, particularly through its interactions with GSK-3β (Glycogen synthase kinase 3 beta), a key regulator in various signaling pathways related to neuronal health .

3. Antimicrobial Properties

  • Preliminary studies indicate potential antimicrobial activity, although detailed investigations are required to establish efficacy against specific pathogens.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing notable analogs:

Compound NameMolecular FormulaUnique Features
3-(5-Chloro-2-fluoropyridin-3-YL)propan-1-amineC8H10ClFN2C_8H_{10}ClFN_2Different position of chloro and fluoro groups
3-Fluoro-3-(5-fluoropyridin-3-YL)propan-1-amineC8H10F2N2C_8H_{10}F_2N_2Contains two fluorine atoms
2-Chloro-5-fluoropyridin-3-aminesC5H4ClFN2C_5H_4ClFN_2Lacks propan side chain; simpler structure

These comparisons highlight how specific substitution patterns influence the chemical behavior and biological interactions of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological interactions of this compound:

Study on GSK-3 Inhibition :
A significant study demonstrated that compounds with similar structures effectively inhibit GSK-3α/β, showcasing high binding affinities (IC50 values in the nanomolar range). This inhibition is linked to therapeutic effects in neurodegenerative diseases .

Anticancer Activity Investigation :
Another research effort evaluated the anticancer properties by testing against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

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